molecular formula C7H13NO3 B14800553 4-Hydroxy-1-methylpiperidine-3-carboxylic acid

4-Hydroxy-1-methylpiperidine-3-carboxylic acid

Cat. No.: B14800553
M. Wt: 159.18 g/mol
InChI Key: MHUFHLAYWGDGHK-UHFFFAOYSA-N
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Description

(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry is obtained. For example, the preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt involves a series of reaction steps that include condensation and reduction reactions . The process is designed to avoid the use of extremely dangerous chemicals and to ensure high yield and cost-effectiveness.

Industrial Production Methods

Industrial production methods for (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in applications requiring high stereochemical purity and specificity.

Properties

IUPAC Name

4-hydroxy-1-methylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-8-3-2-6(9)5(4-8)7(10)11/h5-6,9H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUFHLAYWGDGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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